(2,2,2-Trifluoroethoxy)acetonitrile

Descripción

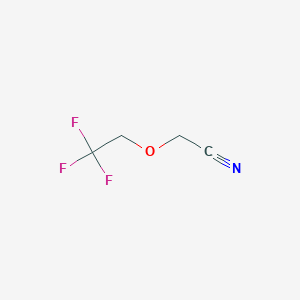

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,2,2-trifluoroethoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)3-9-2-1-8/h2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSRLWBIKNKIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564965 | |

| Record name | (2,2,2-Trifluoroethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133915-26-1 | |

| Record name | (2,2,2-Trifluoroethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-trifluoroethoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,2 Trifluoroethoxy Acetonitrile

Nucleophilic Substitution Approaches in (2,2,2-Trifluoroethoxy)acetonitrile Synthesis

The most direct and reported method for synthesizing this compound is through a nucleophilic substitution reaction, closely resembling the Williamson ether synthesis. prepchem.compressbooks.pub This approach involves the reaction of an alkali metal salt of 2,2,2-trifluoroethanol (B45653) with a haloacetonitrile.

In a typical procedure, 2,2,2-trifluoroethanol is treated with a strong base, such as potassium hydroxide (B78521), to generate the potassium 2,2,2-trifluoroethoxide nucleophile in situ. prepchem.com This alkoxide then attacks the electrophilic carbon of chloroacetonitrile (B46850), displacing the chloride ion and forming the desired C-O bond. prepchem.com The reaction is generally heated to drive it to completion. prepchem.com The underlying mechanism is a bimolecular nucleophilic substitution (SN2), where the trifluoroethoxide ion performs a backside attack on the carbon atom bonded to the halogen. pressbooks.pub

A specific reported synthesis involves the following steps:

Potassium hydroxide is dissolved in an excess of 2,2,2-trifluoroethanol. prepchem.com

Chloroacetonitrile is added dropwise to this solution. prepchem.com

The reaction mixture is heated, brought to reflux with a solvent like heptane, and the product is isolated from the condensate via distillation. prepchem.com

This method yielded the target compound, although the reported yield was modest at 28%. prepchem.com

Table 1: Reaction Parameters for Nucleophilic Substitution Synthesis

| Parameter | Details | Source |

|---|---|---|

| Nucleophile Precursor | 2,2,2-Trifluoroethanol | prepchem.com |

| Base | 85% Potassium Hydroxide | prepchem.com |

| Electrophile | Chloroacetonitrile | prepchem.com |

| Solvent | 2,2,2-Trifluoroethanol / Heptane | prepchem.com |

| Temperature | 25°C initially, rising to 60°C, then reflux | prepchem.com |

| Yield | 28% | prepchem.com |

Electrochemical Pathways for this compound Preparation

While electrochemical methods are increasingly used in organic synthesis, specific electrochemical pathways for the preparation of this compound are not prominently detailed in the reviewed literature. However, the principles of electrochemical reactions involving acetonitrile (B52724) offer a theoretical basis for potential future development. rsc.orgmdpi.com

Acetonitrile can serve as both a solvent and a reactant in electrochemical synthesis. rsc.org Electrochemical methods can generate the cyanomethyl radical (•CH₂CN) from acetonitrile, which can then participate in various bond-forming reactions. mdpi.com Theoretically, an electrochemical approach could be envisioned that involves either the anodic oxidation of 2,2,2-trifluoroethoxide or the cathodic reduction of a suitable precursor, but such specific applications to form this compound have not been reported. The development of innovative electrocatalytic systems is a continuing area of research that may one day provide a viable route to this and other functionalized acetonitriles. rsc.orgchemrxiv.org

One-Pot Reaction Strategies for this compound Formation

A one-pot reaction is a strategy that improves efficiency by combining multiple reaction steps in a single reactor without isolating intermediates. The nucleophilic substitution method described for synthesizing this compound can be classified as a one-pot procedure. prepchem.com

In this synthesis, the deprotonation of 2,2,2-trifluoroethanol to form the nucleophilic alkoxide and the subsequent nucleophilic substitution reaction with chloroacetonitrile occur sequentially in the same flask. prepchem.com This avoids the need to isolate the highly reactive and potentially unstable potassium 2,2,2-trifluoroethoxide intermediate, streamlining the workflow. One-pot syntheses are common for preparing other nitrogen-containing compounds, such as 2-aminoquinolines, from acetonitrile, highlighting the versatility of this strategic approach in organic synthesis. rsc.orgsigmaaldrich.com

Optimization and Advanced Protocols in this compound Synthesis

Given the modest yield (28%) reported for the nucleophilic substitution synthesis of this compound, there is significant scope for optimization. prepchem.com Advanced protocols could enhance efficiency by systematically adjusting key reaction parameters. Drawing from general principles of reaction optimization, several factors could be targeted. dicp.ac.cn

Key Areas for Optimization:

Base: While potassium hydroxide is effective, other bases could improve the yield. Stronger bases like sodium hydride (NaH) would ensure complete and rapid deprotonation of the alcohol. orgsyn.org

Solvent: The use of excess 2,2,2-trifluoroethanol as a solvent may not be ideal. Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile itself, are often superior for SN2 reactions as they can accelerate the rate by solvating the cation of the base without strongly solvating the nucleophile. nih.gov

Temperature: Precise control over the reaction temperature is crucial. While heating is necessary to overcome the activation energy, excessive temperatures can lead to side reactions and decomposition. A systematic study of the temperature profile could identify the optimal balance for maximizing product formation.

Purification: The reported protocol uses distillation for purification. prepchem.com Advanced purification techniques, such as flash column chromatography, could provide higher purity, although this must be balanced against potential yield loss on the stationary phase. dicp.ac.cn

Table 2: Suggested Parameters for Synthesis Optimization

| Parameter | Standard Protocol | Suggested Optimization | Rationale |

|---|---|---|---|

| Base | Potassium Hydroxide (KOH) | Sodium Hydride (NaH) | Stronger, non-hydroxide base to prevent water formation. orgsyn.org |

| Solvent | 2,2,2-Trifluoroethanol | Acetonitrile, DMF | Aprotic polar solvents can enhance SN2 reaction rates. nih.gov |

| Temperature | 60°C to reflux | 40-80°C (screened) | Fine-tuning temperature can minimize side products. researchgate.net |

| Drying Agent | Not specified | Magnesium Sulfate, Calcium Chloride | Ensuring anhydrous conditions is critical for reactions with strong bases. wisc.edu |

By systematically investigating these variables, it is plausible that a more efficient and higher-yielding protocol for the synthesis of this compound can be developed.

Reactivity Profiles and Mechanistic Investigations of 2,2,2 Trifluoroethoxy Acetonitrile

Nucleophilic Reaction Pathways of (2,2,2-Trifluoroethoxy)acetonitrile

The presence of the highly electronegative fluorine atoms in the ethoxy group significantly influences the electron distribution within the this compound molecule, rendering the adjacent carbons electrophilic and susceptible to nucleophilic attack.

The reaction of this compound with strong bases, such as lithium dialkylamides, presents a potential route to difluorovinyl ether derivatives. While specific studies detailing this exact transformation are not extensively documented in publicly available literature, the underlying chemical principles of related reactions provide a basis for a proposed mechanistic pathway. The reaction is anticipated to proceed via an elimination mechanism. The strong base, a lithium dialkylamide, would abstract a proton from the carbon alpha to the nitrile group. The subsequent elimination of a fluoride (B91410) ion from the trifluoroethoxy group would lead to the formation of a difluorovinyl ether.

The generation of gem-difluoroalkenes through the elimination of a fluoride ion from a CF3 group is a known process in fluorine chemistry. For instance, the treatment of 2,3,3,3-tetrafluoropropanamides with n-butyllithium results in the formation of gem-difluorovinyl species that act as Michael acceptors. beilstein-journals.org This precedent suggests that a similar elimination pathway is plausible for this compound when treated with a sufficiently strong base.

| Reactant | Reagent | Proposed Product | Reaction Type |

| This compound | Lithium Dialkylamide | Difluorovinyl Ether Derivative | Elimination |

Currently, there is a lack of available scientific literature describing the role of this compound as a mediator in general nucleophilic substitution reactions.

This compound as a Nucleophilic Fluorinating Agent

There is no evidence in the current body of scientific literature to suggest that this compound functions as a nucleophilic fluorinating agent. The covalent C-F bonds in the trifluoromethyl group are exceptionally strong, making the release of a fluoride anion unlikely under typical nucleophilic fluorination conditions.

Participation in Complex Organic Transformation Sequences

While not a common starting material in complex syntheses, this compound has been identified as a product in a sophisticated chemical transformation. Specifically, it was observed and characterized in the context of a copper-catalyzed ring-opening radical trifluoromethylation of cycloalkanone oximes. amazonaws.com In this reaction sequence, the formation of this compound was confirmed by 19F NMR spectroscopy and mass spectrometry. amazonaws.com Although a product in this instance, its emergence from a complex series of bond-forming and bond-breaking events underscores its stability under these reaction conditions and points to the intricate reactivity of fluorinated compounds.

| Reaction Type | Reactants | Catalyst | Product Containing Trifluoroethoxy Group | Reference |

| Ring-Opening Radical Trifluoromethylation | Cycloalkanone Oximes, Trifluoromethylating Agent | Copper Catalyst | This compound | amazonaws.com |

Applications of 2,2,2 Trifluoroethoxy Acetonitrile in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Fluorinated Organic Molecules

The trifluoromethyl group is a key structural motif in many pharmaceuticals, agrochemicals, and materials due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. (2,2,2-Trifluoroethoxy)acetonitrile serves as a valuable precursor for incorporating the trifluoroethoxy group into a variety of organic molecules.

One documented synthesis of this compound involves the reaction of 2,2,2-trifluoroethanol (B45653) with chloroacetonitrile (B46850) in the presence of potassium hydroxide (B78521). prepchem.com The resulting compound can then be utilized in further synthetic transformations. For instance, it has been used in the preparation of Methyl 2-(2,2,2-trifluoroethoxy)acetimidate through a reaction with sodium in methanol. prepchem.com

The nitrile functionality of this compound can undergo a range of chemical transformations, providing access to a diverse array of fluorinated compounds. These reactions, typical for nitriles, allow for the conversion of the cyano group into amines, carboxylic acids, ketones, and other functional groups, all while retaining the trifluoroethoxy moiety.

Table 1: Potential Transformations of this compound

| Reaction Type | Reagents | Resulting Functional Group | Potential Product Class |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) | Fluorinated Amines |

| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) | Fluorinated Carboxylic Acids |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone (-C(=O)R) | Fluorinated Ketones |

| Cycloaddition | Azides, Dienes | Heterocycles | Fluorinated Heterocyclic Compounds |

This table represents potential reactions based on the known chemistry of nitriles. Specific experimental conditions for this compound may vary.

Characterization of this compound has been reported, with its fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectrum showing a triplet at -74.5 ppm, and its mass spectrum confirming a molecular ion peak (M+) at m/z 139.0. amazonaws.com

Intermediate Role in the Construction of Advanced Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The incorporation of fluorine into these ring systems can significantly modulate their biological activity and physical properties. The nitrile group of this compound is a versatile functional handle for the construction of various heterocyclic rings.

The chemistry of nitriles in cycloaddition reactions and condensations with bifunctional reagents is well-established. For example, nitriles can react with azides to form tetrazoles or with dienes in Diels-Alder reactions to construct nitrogen-containing six-membered rings. The electron-withdrawing nature of the trifluoroethoxy group in this compound could enhance its reactivity as a dienophile or dipolarophile in such cycloaddition reactions.

A specific application of this compound in the synthesis of a complex heterocyclic system is found in a patent for novel Janus Kinase 1 (JAK1) inhibitors. In this synthesis, the compound is used as a reactant in a multi-step sequence to construct the final inhibitor molecule, highlighting its utility in the pharmaceutical industry. google.com

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocycle Class | General Reaction Type | Co-reactant |

| Pyrimidines | Condensation | Amidines |

| Triazoles | Cycloaddition | Azides |

| Oxadiazoles | Reaction with hydroxylamine followed by cyclization | Hydroxylamine |

| Thiazoles | Hantzsch Synthesis | α-Haloketones and a sulfur source |

This table illustrates potential synthetic routes to heterocyclic systems based on the known reactivity of nitriles.

Strategic Utilization in the Synthesis of Chemically Modified Analogues

The development of new pharmaceuticals and agrochemicals often involves the synthesis of analogues of existing active molecules to improve their efficacy, selectivity, or pharmacokinetic properties. The introduction of a trifluoroethoxy group can be a key modification in this process. This compound provides a direct route to introduce the -CH₂CN group substituted with a trifluoroethoxy moiety, which can then be elaborated into various functional groups present in the target analogue.

For example, if a known bioactive molecule contains a primary amine, a carboxylic acid, or a ketone, a synthetic route could be designed to prepare a fluorinated analogue using this compound as a starting material. The nitrile group can be transformed into the desired functionality, thereby incorporating the trifluoroethoxy group into the final structure. This strategy allows for the systematic modification of lead compounds to explore the impact of fluorination on their biological activity.

The synthesis of pteridin-4(3H)-ones, a class of compounds with potential medicinal applications, has been described using this compound as a starting material, demonstrating its utility in creating complex, biologically relevant molecules. google.com

Interdisciplinary Research Applications of 2,2,2 Trifluoroethoxy Acetonitrile

Methodological Applications in Proteomics Research

While direct research on (2,2,2-Trifluoroethoxy)acetonitrile in proteomics is not extensively documented, its potential can be inferred from the well-established roles of its constituent functional parts: the acetonitrile (B52724) (nitrile) group and the trifluoroethoxy group (related to 2,2,2-trifluoroethanol (B45653), TFE). Acetonitrile is a staple in proteomics for protein precipitation and in reverse-phase chromatography, while TFE is a known co-solvent for inducing and stabilizing protein secondary structures. nih.govresearchgate.netresearchgate.net The combination of these functionalities in a single molecule presents intriguing possibilities for proteomics research.

The solvent environment is critical for studying protein structure and function. Organic solvents are often used to solubilize, denature, or precipitate proteins. Acetonitrile (ACN), for instance, is widely used for the selective precipitation of large, high-abundance proteins from complex biological samples like serum, thereby enriching for lower molecular weight proteins prior to mass spectrometry analysis. nih.gov This process, often termed a protein "crash," is essential for digging deeper into the proteome. researchgate.net Adding ACN to an aqueous solution can weaken hydrophobic interactions while enhancing internal peptide-peptide hydrogen bonds, which leads to protein denaturation. nih.gov

Conversely, 2,2,2-trifluoroethanol (TFE) is a co-solvent frequently used to solubilize highly hydrophobic proteins, such as membrane proteins, and to induce or stabilize α-helical secondary structures. researchgate.netcolorado.edu The solubility of proteins like lysozyme (B549824) and bovine serum albumin (BSA) is high in strongly polar, protic solvents, and TFE is often used to mimic protein desiccation or the environment of a protein's interior. researchgate.netresearchgate.net

This compound could theoretically offer a unique balance of these properties. Its nitrile group would provide the polarity and hydrogen bond accepting capability seen in ACN, while the trifluoroethoxy moiety would introduce the hydrophobicity-modifying and structure-inducing effects characteristic of TFE. This could make it a valuable solvent for specific protein solubilization tasks where controlled denaturation or stabilization of certain structural motifs is required.

Table 1: Comparative Properties of Related Solvents in Proteomics

| Solvent | Primary Use in Proteomics | Effect on Protein Structure |

|---|---|---|

| Acetonitrile (ACN) | Protein precipitation, reverse-phase chromatography eluent. nih.govnih.gov | Weakens hydrophobic interactions, promotes denaturation at high concentrations. nih.gov |

| 2,2,2-Trifluoroethanol (TFE) | Co-solvent for solubilizing hydrophobic proteins, inducing secondary structures. researchgate.net | Stabilizes α-helical conformations. researchgate.netcolorado.edu |

| This compound | Potential tunable solvent for selective protein solubilization and conformational studies. | Hypothesized to combine denaturing and structure-stabilizing properties depending on concentration and protein type. |

Understanding protein conformation is fundamental to biology, as a protein's shape dictates its function and interaction partners. Solvents that can modulate protein structure are invaluable tools. Circular dichroism studies have shown that hen-egg lysozyme remains in its native conformation in aqueous acetonitrile up to 40% concentration but transitions to a helix-rich form at higher levels. nih.gov This demonstrates the ability of nitrile-containing solvents to influence protein secondary structure. nih.gov

The study of protein-protein interactions (PPIs) also relies on precise experimental conditions. Side-chain conformations, which can be influenced by the solvent environment, are critical in governing the specificity and energy of these interactions. nih.gov Solvents like TFE have been used in crystallographic studies to map protein surfaces and understand how they interact with other molecules. colorado.edu

Given its hybrid nature, this compound could serve as a unique tool for studying conformational plasticity. It might allow researchers to fine-tune the folding landscape of a protein, potentially trapping intermediate states or inducing specific non-native conformations that are relevant for understanding misfolding diseases or designing peptidomimetic inhibitors. nih.gov Its ability to modify the dielectric constant of the medium could alter electrostatic interactions, providing a method to probe the forces driving protein association and dissociation.

Contributions to Advanced Material Science Research

In material science, particularly in the field of energy storage, fluorinated compounds and nitriles are gaining significant attention as components of electrolytes for high-performance batteries. Their properties, such as high oxidative stability, low volatility, and the ability to form stable interfaces with electrodes, are highly desirable.

The electrolyte is a critical component of lithium-ion batteries, responsible for transporting lithium ions between the cathode and anode. ceramics.org Traditional carbonate-based electrolytes have limitations, especially regarding thermal stability and performance at extreme temperatures. ceramics.org Acetonitrile (ACN) has been explored as an alternative solvent due to its high ionic conductivity and wide liquid range. ceramics.orgmdpi.com However, ACN can be reactive with the graphite (B72142) anodes commonly used in Li-ion batteries. ceramics.org

Research has turned to modified nitrile structures to overcome these limitations. A close structural analog of this compound, 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON) , has been introduced as a promising electrolyte solvent. researchgate.netrsc.org This fluorinated nitrile exhibits high oxidative stability, low volatility, and is non-flammable, addressing key safety and performance concerns. researchgate.netrsc.org The strong coordination between the nitrile group (-CN) and lithium ions (Li+) contributes to the formation of a stable solvation structure, which is beneficial for ion transport. researchgate.net These characteristics suggest that fluorinated ether-nitrile compounds like this compound are a promising class of materials for advanced electrolytes in energy storage systems like lithium-ion batteries and supercapacitors. mdpi.comresearchgate.net

The stability of the electrolyte at the electrode surface is paramount for long-term battery performance. A key advantage of the FEON-based electrolyte is its ability to form a stable solid electrolyte interphase (SEI) on the lithium metal anode. researchgate.netrsc.org Analysis has shown that this SEI is enriched with lithium fluoride (B91410) (LiF), which is proposed to form from the decomposition of the FEON molecule. researchgate.netrsc.org A stable, LiF-rich SEI is crucial for preventing dendrite growth and improving the cycling stability and safety of high-energy-density batteries. researchgate.net

In a comparative study, a battery using an optimized FEON-based electrolyte demonstrated superior cycling performance for both a lithium metal anode and a high-voltage NCM cathode compared to a standard commercial carbonate electrolyte. researchgate.netrsc.org This highlights the significant impact that fluorinated nitrile solvents can have on enhancing battery stability and performance. researchgate.net The dual function of the acetonitrile-based electrolyte system—improving ion transport and stabilizing the electrode interface—gives it great potential for improving organic electrode materials. researchgate.net

Table 2: Performance of FEON-Based Electrolyte vs. Commercial Electrolyte

| Parameter | FEON-Based Electrolyte (FF13)¹ | Commercial Carbonate Electrolyte² |

|---|---|---|

| Composition | (0.8 M LiTFSI + 0.2 M LiODFB)/FEC : FEON (1:3 by vol.) researchgate.netrsc.org | 1 M LiPF₆/EC : EMC : DMC (1:1:1 by vol.) researchgate.netrsc.org |

| Anode | Lithium Metal researchgate.netrsc.org | Lithium Metal researchgate.netrsc.org |

| Cathode | 4.4 V High-Voltage NCM researchgate.netrsc.org | 4.4 V High-Voltage NCM researchgate.netrsc.org |

| Performance Outcome | Better cycling performance. researchgate.netrsc.org | Inferior cycling performance compared to FF13. researchgate.netrsc.org |

| SEI Characteristics | Enriched with organic components and LiF. researchgate.netrsc.org | Not specified. |

¹FF13: (0.8 M LiTFSI + 0.2 M LiODFB)/FEC : FEON (1 : 3, by vol.) ²Commercial: 1 M LiPF₆/EC : EMC : DMC (1 : 1 : 1, by vol.)

Chemical Derivatization in Pharmaceutical Lead Compound Discovery

The nitrile group is a versatile functional group in medicinal chemistry, often used as a key building block or pharmacophore in drug design. It can act as a bioisostere for a carbonyl group or a terminal alkyne and can participate in various chemical transformations to build molecular complexity. Similarly, the incorporation of fluorine atoms into drug candidates is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity. The this compound structure, therefore, represents a valuable scaffold for creating novel molecules.

While direct use in pharmaceutical discovery is not widely reported, the synthesis of related compounds demonstrates its potential. For example, the related compound 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine serves as a key intermediate in the synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide . researchgate.net This sulfonamide is a precursor for the herbicide Trifloxysulfuron, a biologically active molecule. researchgate.net This synthesis pathway showcases how the (2,2,2-trifluoroethoxy) moiety can be incorporated into a heterocyclic system and subsequently derivatized, a common approach in the discovery of lead compounds for both agricultural and pharmaceutical applications. researchgate.net The nitrile group of this compound itself could be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, opening up numerous avenues for chemical derivatization in the search for new therapeutic agents.

Chemical Modification Strategies for Enhanced Molecular Properties

The introduction of the 2,2,2-trifluoroethoxy group through various chemical transformations can significantly enhance the properties of a parent molecule. This is primarily due to the unique electronic properties of the trifluoromethyl (CF3) group, which is highly electronegative and can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. organic-chemistry.org

One key strategy involves leveraging the reactivity of the acetonitrile functional group. Acetonitriles are versatile intermediates in organic synthesis and can participate in a wide range of reactions. mdpi.comntnu.no For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further molecular modifications. While direct studies on this compound are limited, the principles of acetonitrile chemistry suggest its potential in modifying bioactive molecules.

Furthermore, the trifluoroethoxy group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a pathway to introduce other functional groups onto an aromatic ring. This strategy allows for the late-stage modification of complex molecules, a valuable tool in medicinal chemistry for optimizing drug candidates.

The impact of the trifluoroethoxy moiety on molecular properties is well-documented. The high metabolic stability of the C-F bond can protect a drug molecule from degradation by metabolic enzymes, thereby prolonging its half-life in the body. organic-chemistry.org The lipophilicity of the trifluoromethyl group can enhance a molecule's ability to cross cell membranes, which is crucial for reaching its intracellular target. organic-chemistry.org These properties make the trifluoroethoxy group a desirable feature in the design of new pharmaceuticals.

Table 1: Physicochemical Properties Influenced by the 2,2,2-Trifluoroethoxy Group

| Property | Influence of the 2,2,2-Trifluoroethoxy Group | Reference |

| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. | organic-chemistry.org |

| Metabolic Stability | The strong C-F bonds enhance resistance to metabolic degradation. | organic-chemistry.org |

| Binding Affinity | Can alter the electronic environment to improve interactions with biological targets. | organic-chemistry.org |

| Acidity/Basicity | The electron-withdrawing nature of the CF3 group can influence the pKa of nearby functional groups. |

Synthesis of Novel Chemical Scaffolds Incorporating the Trifluoroethoxyacetonitrile Moiety

The construction of novel chemical scaffolds is a central theme in organic synthesis, with the goal of creating molecules with unique three-dimensional shapes and functionalities. Acetonitrile and its derivatives are valuable building blocks for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. nih.govmdpi.commdpi.comyoutube.com

While specific examples detailing the use of this compound in the synthesis of novel scaffolds are not extensively reported, the known reactivity of acetonitriles provides a strong basis for its potential applications. For instance, the condensation of acetonitriles with dicarbonyl compounds is a common method for synthesizing pyridines. youtube.comyoutube.com Similarly, pyrimidines can be synthesized through the condensation of nitriles with amides or other suitable precursors. organic-chemistry.orgnih.govmdpi.comyoutube.com

The general synthetic routes for these important heterocyclic systems often involve the reaction of a nitrile with a suitable partner to form the core ring structure. The presence of the trifluoroethoxy group in this compound would result in the direct incorporation of this valuable moiety into the final heterocyclic scaffold.

For example, the Pinner reaction of nitriles with alcohols can lead to the formation of imidates, which are versatile intermediates for the synthesis of various heterocycles, including oxazoles and thiazoles. The reaction of this compound in such a sequence would yield trifluoroethoxylated heterocyclic compounds.

Cycloaddition reactions are another powerful tool for the construction of cyclic molecules. libretexts.orgslideshare.net While direct examples with this compound are scarce, the participation of nitriles in cycloaddition reactions is known, suggesting a potential avenue for the synthesis of novel ring systems incorporating the trifluoroethoxyacetonitrile moiety. researchgate.net

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | General Synthetic Approach Involving Nitriles | Potential for this compound |

| Pyridines | Condensation with 1,3-dicarbonyl compounds. youtube.comyoutube.com | Direct incorporation of the trifluoroethoxymethyl side chain. |

| Pyrimidines | Condensation with amidines or urea (B33335) derivatives. organic-chemistry.orgnih.govmdpi.comyoutube.com | Synthesis of trifluoroethoxylated pyrimidine (B1678525) derivatives. |

| Oxazoles/Thiazoles | Pinner reaction followed by cyclization with amino alcohols/thiols. | Formation of 2-(trifluoroethoxymethyl)-substituted oxazoles or thiazoles. |

| Triazoles | [3+2] Cycloaddition with azides. | Potential for synthesis of trifluoroethoxylated triazole rings. |

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F.

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally valuable for characterizing fluorinated organic compounds like (2,2,2-Trifluoroethoxy)acetonitrile. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and constitutes 100% of natural fluorine, making it a highly sensitive nucleus for NMR detection. wikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm, offering excellent signal dispersion and minimizing peak overlap. wikipedia.org

For organofluorine compounds, the trifluoromethyl (-CF₃) group typically resonates in a narrower, yet distinct, region of the spectrum. wikipedia.org The chemical shift of the -CF₃ group in this compound is influenced by the shielding effects of the adjacent ethoxy group. Generally, -CF₃ groups attached to an aliphatic carbon appear in the range of -50 to -70 ppm relative to the standard reference, trichlorofluoromethane (B166822) (CFCl₃). wikipedia.org The single peak observed for the three equivalent fluorine atoms would be split into a triplet due to coupling with the two adjacent methylene (B1212753) protons (CH₂).

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Various Fluorine-Containing Groups (Note: Chemical shifts are relative to CFCl₃ at 0.00 ppm. Negative values indicate upfield shifts.)

| Functional Group Type | Chemical Shift Range (ppm) |

|---|---|

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| Ar-F (Aryl Fluoride) | +80 to +170 |

| -F-C=O | -70 to -20 |

Source: Adapted from University of California, Santa Barbara, NMR Facility data. ucsb.edu

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide complementary data essential for a complete structural assignment of this compound.

In the ¹H NMR spectrum , two distinct signals are expected:

A quartet corresponding to the two protons of the methylene group (-OCH₂-) adjacent to the trifluoromethyl group. The splitting into a quartet arises from spin-spin coupling with the three neighboring fluorine atoms (³JHF). Based on data for similar structures like 2,2,2-Trifluoroethanol (B45653), this signal would appear downfield due to the electron-withdrawing effects of both the oxygen and the -CF₃ group. chemicalbook.com

A triplet corresponding to the two protons of the methylene group (-CH₂CN) adjacent to the nitrile function. This signal is shifted downfield by the electronegative oxygen and nitrile group and is split into a triplet by coupling to the other methylene group (³JHH).

In the ¹³C NMR spectrum , four unique carbon signals are anticipated:

The carbon of the trifluoromethyl group (-CF₃), which appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is significantly influenced by the attached fluorine atoms. chemicalbook.comspectrabase.com

The carbon of the methylene group adjacent to the oxygen (-OCH₂-).

The carbon of the methylene group adjacent to the nitrile (-CH₂CN).

The carbon of the nitrile group (-C≡N), which typically appears in the range of 110-125 ppm. The characteristic shift for the nitrile carbon in acetonitrile (B52724) is approximately 118.26 ppm. nmrs.io

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -OCH₂ CF₃ | Downfield | Quartet (q) |

| ¹H | -CH₂ CN | Downfield | Triplet (t) |

| ¹³C | -C F₃ | ~123 (in TFE) | Quartet (q) |

| ¹³C | -OC H₂CF₃ | ~60 (in TFE) | Quartet (q) |

| ¹³C | -C H₂CN | Mid-field | Singlet (or Triplet from ¹H coupling) |

| ¹³C | -C N | ~118 | Singlet |

Note: Predicted values are based on analysis of related compounds like 2,2,2-Trifluoroethanol (TFE) and Acetonitrile. chemicalbook.comspectrabase.comnmrs.io Actual shifts may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). uni.lu It also provides structural information through the analysis of fragmentation patterns. For this compound (C₄H₄F₃NO), the monoisotopic mass is 139.0245 Da. uni.lu

Using soft ionization techniques like electrospray ionization (ESI), the molecule can be observed as various adducts. The analysis of these adducts confirms the molecular mass with high precision.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 140.03178 |

| [M+Na]⁺ | 162.01372 |

| [M+NH₄]⁺ | 157.05832 |

| [M+K]⁺ | 177.98766 |

| [M-H]⁻ | 138.01722 |

Source: Data predicted using advanced computational models. uni.lu

Under higher energy conditions, such as those in electron ionization (EI), the molecule would undergo characteristic fragmentation, likely involving cleavage of the C-O and C-C bonds, providing further structural verification.

Complementary Spectroscopic and Chromatographic Techniques

While NMR and MS provide the core structural data, other methods are used to confirm functional groups and assess purity.

Infrared (IR) Spectroscopy : This technique is ideal for identifying specific functional groups. For this compound, the IR spectrum would be dominated by several key absorption bands:

A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found in the 2200-2300 cm⁻¹ region. washington.edu The C≡N stretch in pure acetonitrile is observed around 2267 cm⁻¹. washington.edu

Strong absorption bands corresponding to C-F stretching vibrations.

A prominent C-O-C stretching band for the ether linkage.

C-H stretching vibrations for the two methylene groups.

Gas Chromatography (GC) : As a volatile liquid, this compound is well-suited for analysis by Gas Chromatography. merckmillipore.com This technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. eurachem.org When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can be used to determine the purity of a sample and identify any potential impurities. eurachem.orgsigmaaldrich.com The use of a polar column would likely be effective for the separation of this polar molecule.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,2-Trifluoroethanol |

| Acetonitrile |

| Trichlorofluoromethane |

Future Directions and Emerging Research Avenues for 2,2,2 Trifluoroethoxy Acetonitrile

Exploration of Novel Synthetic Routes and Catalytic Strategies

The development of efficient and scalable methods for the synthesis of (2,2,2-Trifluoroethoxy)acetonitrile is fundamental to unlocking its broader research and commercial potential. Current synthetic strategies primarily rely on nucleophilic substitution reactions, but future research is anticipated to focus on developing more sophisticated catalytic approaches to improve yield, selectivity, and sustainability.

A documented laboratory-scale synthesis involves the reaction of 2,2,2-trifluoroethanol (B45653) with chloroacetonitrile (B46850) in the presence of a strong base such as potassium hydroxide (B78521). prepchem.com In this procedure, the potassium hydroxide deprotonates the 2,2,2-trifluoroethanol to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing the chloride from chloroacetonitrile to form the desired ether linkage. The reaction product is isolated with a yield of 28% after distillation. prepchem.com

Future research is likely to explore alternative synthetic pathways. One avenue of investigation could be the use of phase-transfer catalysts to improve the reaction efficiency between the aqueous or solid base and the organic reagents. Furthermore, the development of novel catalytic systems that can activate the C-O or C-N bond formation under milder conditions would represent a significant advancement. Research into catalytic ammonolysis or oxidative dehydrogenation, similar to routes explored for acetonitrile (B52724) production, could be adapted for fluorinated analogues, potentially offering more direct and atom-economical synthetic routes. researchgate.net The investigation into different catalysts and reaction conditions, as seen in the synthesis of other functionalized nitriles, could lead to optimized processes with higher yields and purity. google.com

Table 1: Reported Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Yield | Reference |

|---|---|---|---|---|

| 2,2,2-Trifluoroethanol | Chloroacetonitrile | Potassium Hydroxide | 28% | prepchem.com |

Expanded Applications in Contemporary Fluorination Chemistry

The unique physicochemical properties imparted by the trifluoroethoxy group—such as high oxidative stability, low volatility, and non-flammability—suggest significant potential for this compound as a specialized solvent and electrolyte component, particularly in electrochemistry.

Research on the closely related compound, 3-(2,2,2-trifluoroethoxy)propionitrile (FEON), highlights this potential. FEON has been successfully utilized as a solvent in high-voltage lithium-metal batteries. rsc.org Its properties lead to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, enriched with lithium fluoride (B91410) (LiF), which is crucial for battery performance and safety. rsc.org The study demonstrated that the fluorinated nitrile-based electrolyte offered superior cycling performance compared to conventional carbonate electrolytes. rsc.org By analogy, this compound is a strong candidate for similar applications. Its molecular structure could offer a favorable combination of polarity for salt dissolution and electrochemical stability required for high-energy storage systems.

Beyond its role as a solvent, this compound serves as a valuable fluorinated building block in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides, while the trifluoroethoxy group remains intact to bestow its desirable properties onto the final molecule. ntnu.no This dual functionality allows for the incorporation of the trifluoroethoxy motif into a wide range of complex chemical structures, a strategy that is increasingly important in the development of pharmaceuticals and agrochemicals. ntnu.nomdpi.com

Interdisciplinary Research Frontiers Involving this compound

The integration of the trifluoroethoxy moiety into functional molecules is a key driver of interdisciplinary research, particularly in medicinal chemistry and materials science. The properties of this group can significantly influence the biological activity and material characteristics of the parent compound.

Medicinal Chemistry and Drug Design: The 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety has been incorporated into novel 1,3-thiazolidin-4-one derivatives, which were investigated as potential antiglioma agents. acs.org These compounds were designed as inhibitors of AURKA and VEGFR-2, two key targets in cancer therapy. Certain derivatives demonstrated significant cytotoxic effects against glioblastoma cell lines, highlighting the potential of the trifluoroethoxy group in the design of effective anticancer drugs. acs.org In a separate line of research, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid has been synthesized as a key intermediate for the pharmaceutical agent Flecainide acetate, an antiarrhythmic drug. google.com These examples underscore the value of the trifluoroethoxy group in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Materials Science and Energy Storage: As discussed previously, the development of safer and more efficient energy storage devices is a major global challenge. The use of fluorinated nitriles like 3-(2,2,2-trifluoroethoxy)propionitrile in lithium-metal batteries represents a significant frontier. rsc.org The high oxidative stability, non-flammability, and ability to form a protective LiF-rich interphase make these compounds highly attractive for next-generation electrolytes. rsc.org Research into this compound and its oligomers or polymers could lead to the development of novel electrolytes, separators, or binder materials for advanced batteries and other electrochemical devices.

Table 2: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 133915-26-1 |

| 2,2,2-Trifluoroethanol | 75-89-8 |

| Chloroacetonitrile | 107-14-2 |

| Potassium Hydroxide | 1310-58-3 |

| 3-(2,2,2-Trifluoroethoxy)propionitrile | Not specified |

| Lithium Fluoride | 7789-24-4 |

| 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | Not specified |

| Flecainide acetate | 54143-56-5 |

| 2-(2-Ethoxy-3,5-difluorophenyl)acetonitrile | 1017779-84-8 |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2,2,2-Trifluoroethoxy)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 2,2,2-trifluoroethanol reacts with a halogenated acetonitrile derivative (e.g., chloroacetonitrile). Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (40–60°C), and catalysts like potassium carbonate. Side reactions, such as hydrolysis of the nitrile group, can be minimized by anhydrous conditions .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal conditions. Use HPLC to monitor degradation products, and compare retention times with known impurities (e.g., trifluoroethoxy byproducts). Store the compound in amber vials at –20°C under inert gas to prevent moisture absorption and photodegradation .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the trifluoroethoxy group (δ ~4.5 ppm for –OCH₂CF₃ in ¹H NMR; δ ~70–75 ppm for CF₃ in ¹³C NMR).

- FT-IR : Confirm nitrile stretching (~2250 cm⁻¹) and C–O–C ether linkage (~1100 cm⁻¹).

- GC-MS : Verify molecular ion peaks (e.g., m/z 153 for [M⁺]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve co-eluting impurities in this compound during pharmaceutical intermediate analysis?

- Methodological Answer : Use orthogonal chromatographic methods:

- HPLC : C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).

- LC-MS/MS : Employ MRM transitions to distinguish impurities (e.g., sulfone or N-oxide derivatives of related pharmaceuticals like lansoprazole). Adjust pH to improve peak separation .

Q. What role does the trifluoroethoxy group play in modulating the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoroethoxy group reduces electron density at the acetonitrile moiety, enhancing its electrophilicity in nucleophilic additions. For Suzuki-Miyaura couplings, optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to prevent dehalogenation of aryl partners. Monitor reaction progress via TLC with UV visualization .

Q. How can researchers mitigate side reactions during hydrogenation of this compound derivatives?

- Methodological Answer : Catalytic hydrogenation (e.g., PtO₂ or Pd/C) requires controlled H₂ pressure (10–50 psi) and solvent selection (methanol or ethyl acetate). Additives like acetic acid can suppress nitrile reduction to primary amines. Validate product identity via ¹⁹F NMR to confirm retention of the trifluoroethoxy group .

Q. What computational methods predict the compound’s interactions in biological systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electrostatic potential surfaces, highlighting nucleophilic attack sites. Molecular docking (AutoDock Vina) can assess binding affinity to targets like cytochrome P450 enzymes, guided by structural analogs in fluorinated drug intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.